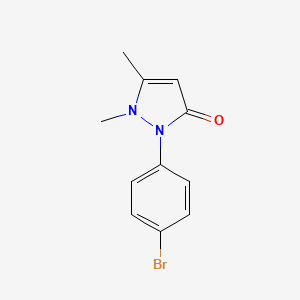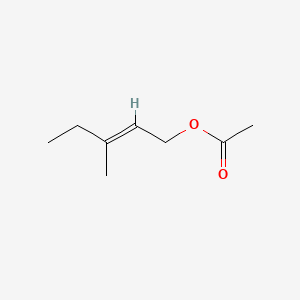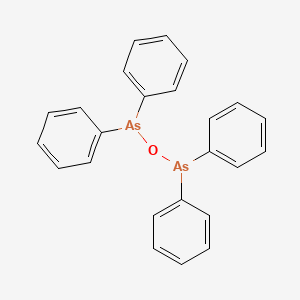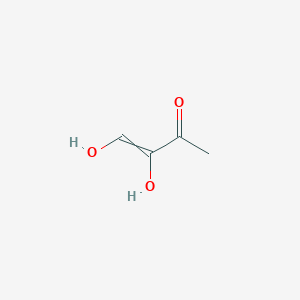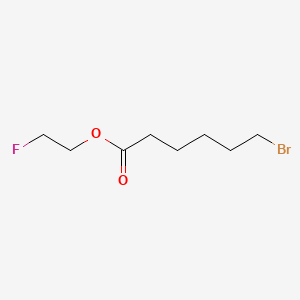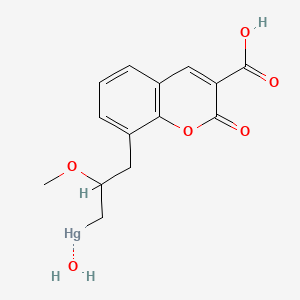
(3-(3-(Hydroxymercuri)-2-methoxypropyl)salicylidene)malonic acid delta-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin is a complex organomercury compound. This compound is characterized by the presence of a coumarin moiety, which is a benzopyrone derivative, and a hydroxymercuri group attached to a methoxypropyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the coumarin core, which can be synthesized through the Pechmann condensation reaction involving phenols and β-keto esters.
Mercuration: The hydroxymercuri group is introduced through a mercuration reaction. This involves the reaction of the coumarin derivative with mercuric acetate in the presence of a suitable solvent.
Methoxypropylation: The final step involves the introduction of the methoxypropyl group. This can be achieved through a nucleophilic substitution reaction where the hydroxymercuri-coumarin intermediate reacts with a methoxypropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are necessary due to the involvement of mercury compounds, which are highly toxic.
Análisis De Reacciones Químicas
Types of Reactions
8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing derivatives.
Reduction: Reduction reactions can convert the hydroxymercuri group to other mercury species or even remove the mercury entirely.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while reduction could produce mercury-free coumarin derivatives.
Aplicaciones Científicas De Investigación
8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a probe for studying mercury-related reactions.
Biology: The compound can be used to study the interactions of mercury with biological molecules, particularly thiol-containing proteins.
Medicine: Research into the compound’s potential therapeutic applications, such as its use in chelation therapy for mercury poisoning, is ongoing.
Industry: It can be used in the development of sensors for detecting mercury contamination in environmental samples.
Mecanismo De Acción
The mechanism of action of 8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin involves its interaction with biological molecules, particularly those containing thiol groups. The hydroxymercuri group has a high affinity for sulfur, allowing it to bind strongly to thiol groups in proteins and enzymes. This binding can inhibit the function of these molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: A well-known organomercury compound with significant neurotoxic effects.
Phenylmercuric acetate: Another organomercury compound used as a preservative and antiseptic.
Mercurochrome: A mercury-containing antiseptic used in the past for wound treatment.
Uniqueness
8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin is unique due to its combination of a coumarin moiety and a hydroxymercuri group This structure allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that other mercury compounds cannot
Propiedades
Número CAS |
86-36-2 |
|---|---|
Fórmula molecular |
C14H15HgO6 |
Peso molecular |
479.86 g/mol |
Nombre IUPAC |
[3-(3-carboxy-2-oxochromen-8-yl)-2-methoxypropyl]mercury;hydrate |
InChI |
InChI=1S/C14H13O5.Hg.H2O/c1-8(18-2)6-9-4-3-5-10-7-11(13(15)16)14(17)19-12(9)10;;/h3-5,7-8H,1,6H2,2H3,(H,15,16);;1H2 |
Clave InChI |
VFTYQNRGDKPONK-UHFFFAOYSA-N |
SMILES canónico |
COC(CC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O)C[Hg].O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


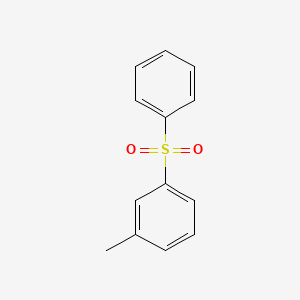
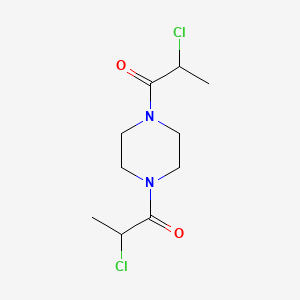
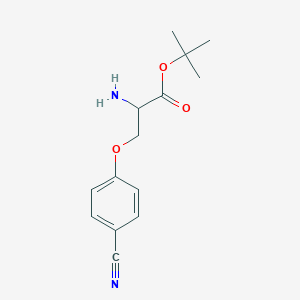
![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)
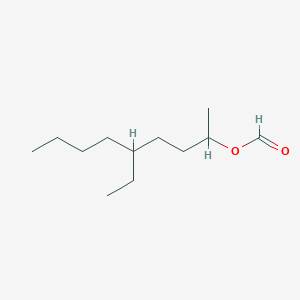
![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
